molecular formula C26H25FN2O6 B11220225 (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone

Cat. No.: B11220225
M. Wt: 480.5 g/mol
InChI Key: BMRIKHGZCUDOMA-UHFFFAOYSA-N
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Description

The compound (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone is a complex organic molecule that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a fluorophenoxy group, a dimethoxyisoquinoline core, and a nitrophenyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the isoquinoline core.

    Attachment of the Nitrophenyl Methanone Moiety: The final step involves the formation of the methanone linkage through a Friedel-Crafts acylation reaction, where the nitrophenyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding aldehydes or carboxylic acids, while reduction of the nitro group can produce an amine derivative.

Scientific Research Applications

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone: has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It can be used as a probe to study biological processes, such as enzyme activity and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, analgesic, or anticancer agent.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone: can be compared with other isoquinoline derivatives, such as:

  • (1-(4-methoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone
  • (1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone
  • (1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-3-nitrophenyl)methanone

Uniqueness

The presence of the fluorophenoxy group in This compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H25FN2O6

Molecular Weight

480.5 g/mol

IUPAC Name

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C26H25FN2O6/c1-16-20(5-4-6-22(16)29(31)32)26(30)28-12-11-17-13-24(33-2)25(34-3)14-21(17)23(28)15-35-19-9-7-18(27)8-10-19/h4-10,13-14,23H,11-12,15H2,1-3H3

InChI Key

BMRIKHGZCUDOMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC

Origin of Product

United States

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